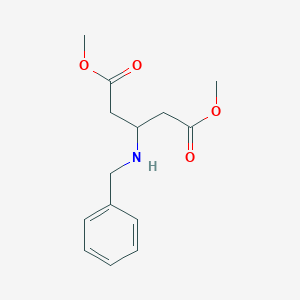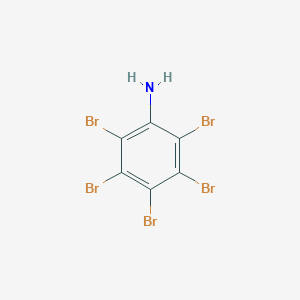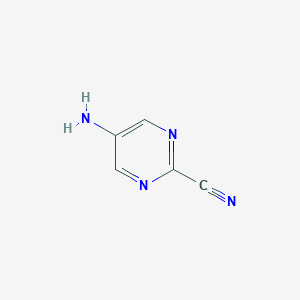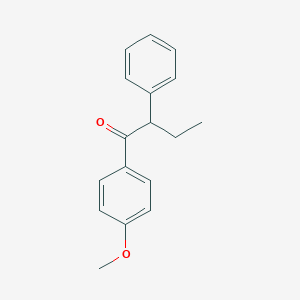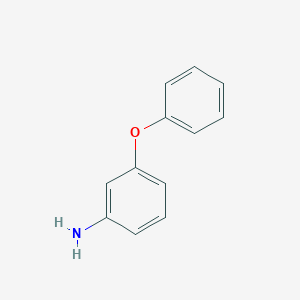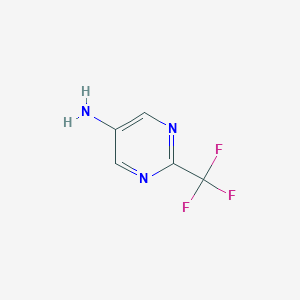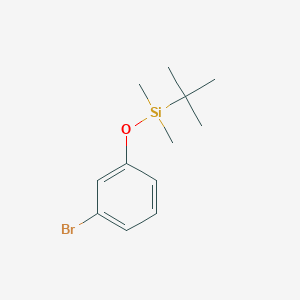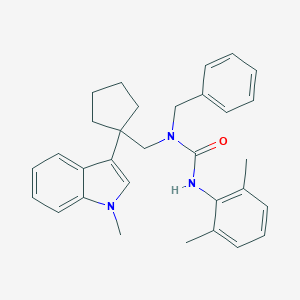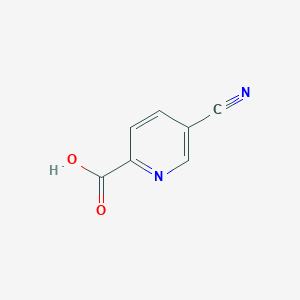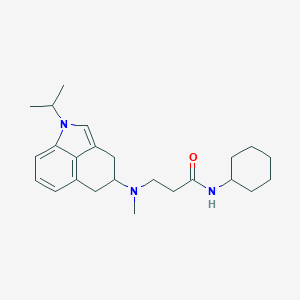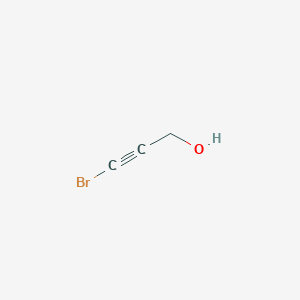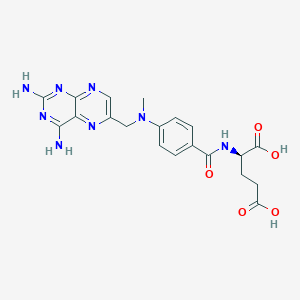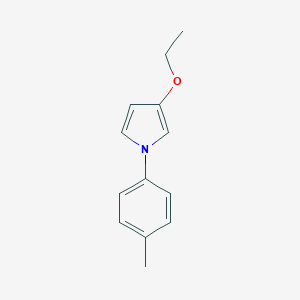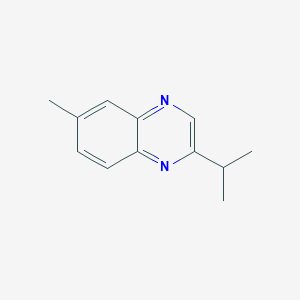
2-Isopropyl-6-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-6-methylquinoxaline (IMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. This compound belongs to the quinoxaline family and is known for its unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-6-methylquinoxaline is not fully understood, but it is believed to act through the modulation of various signaling pathways. 2-Isopropyl-6-methylquinoxaline has been shown to activate the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
2-Isopropyl-6-methylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are involved in the regulation of inflammation and immune response. 2-Isopropyl-6-methylquinoxaline has also been shown to induce the production of reactive oxygen species (ROS), which are involved in the regulation of oxidative stress. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects and has been used to treat various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 2-Isopropyl-6-methylquinoxaline is also relatively inexpensive compared to other compounds used in research. However, 2-Isopropyl-6-methylquinoxaline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. 2-Isopropyl-6-methylquinoxaline can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for 2-Isopropyl-6-methylquinoxaline research. One area of interest is the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a potential therapeutic agent for these diseases. Another area of interest is the use of 2-Isopropyl-6-methylquinoxaline in cancer research. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects, and it could be used in combination with other drugs to treat various types of cancer. Finally, the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline could lead to the discovery of new compounds with unique biochemical and physiological properties.
Conclusion:
In conclusion, 2-Isopropyl-6-methylquinoxaline is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. The synthesis method of 2-Isopropyl-6-methylquinoxaline involves a multistep process that results in high purity and yield. 2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments, but it also has some limitations. There are several future directions for 2-Isopropyl-6-methylquinoxaline research, including the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases, the use of 2-Isopropyl-6-methylquinoxaline in cancer research, and the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-6-methylquinoxaline is a multistep process that involves the reaction of 2,3-dichloroquinoxaline with isopropylmagnesium bromide and methyl lithium. The resulting product is then purified through recrystallization to obtain pure 2-Isopropyl-6-methylquinoxaline. This method has been used by several researchers to obtain 2-Isopropyl-6-methylquinoxaline with high purity and yield.
Applications De Recherche Scientifique
2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has been used to study the effects of oxidative stress on neuronal cells and to investigate the role of inflammation in neurodegenerative diseases. It has also been used to study the effects of different compounds on cancer cells and to investigate the mechanism of action of various drugs.
Propriétés
Numéro CAS |
149179-66-8 |
|---|---|
Nom du produit |
2-Isopropyl-6-methylquinoxaline |
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-methyl-2-propan-2-ylquinoxaline |
InChI |
InChI=1S/C12H14N2/c1-8(2)12-7-13-11-6-9(3)4-5-10(11)14-12/h4-8H,1-3H3 |
Clé InChI |
RXPHJNVIGAJPTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
SMILES canonique |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



